molecular formula C17H18ClN3O2 B267574 N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide

Numéro de catalogue B267574
Poids moléculaire: 331.8 g/mol
Clé InChI: WYTQYFZTPBNNHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that targets multiple kinases involved in tumor growth and angiogenesis. It was first synthesized by Bayer Pharmaceuticals in 2001 and was approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mécanisme D'action

The mechanism of action of N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 involves the inhibition of several kinases involved in tumor growth and angiogenesis. It binds to the ATP-binding site of these kinases and prevents their activation, leading to the inhibition of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It also inhibits angiogenesis by blocking the activity of VEGFR and PDGFR, leading to the inhibition of tumor growth and metastasis. In addition, it has been found to have immunomodulatory effects, including the inhibition of T-cell activation and the induction of regulatory T cells.

Avantages Et Limitations Des Expériences En Laboratoire

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 is a potent inhibitor of several kinases involved in tumor growth and angiogenesis, making it a valuable tool for studying these pathways in vitro and in vivo. It has been used extensively in preclinical and clinical trials and has shown promising results in the treatment of various types of cancer. However, its use in lab experiments is limited by its high cost, low solubility, and potential toxicity.

Orientations Futures

There are several potential future directions for the use of N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 in cancer therapy. One possible direction is the development of combination therapies that target multiple pathways involved in tumor growth and angiogenesis. Another direction is the development of more potent and selective inhibitors of the kinases targeted by N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006. Finally, there is a need for further research into the immunomodulatory effects of N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 and its potential use in combination with immunotherapies.

Méthodes De Synthèse

The synthesis of N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with aniline to form 4-chloro-3-nitroaniline, which is then reduced to 4-chloro-3-aminophenol. This intermediate is then reacted with 4-chlorobutyryl chloride to form N-(4-chlorobutyl)-4-chloro-3-aminophenol, which is further reacted with N,N-dimethylformamide dimethyl acetal and phosgene to form the final product, N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide.

Applications De Recherche Scientifique

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 has been extensively studied for its anticancer properties and has shown promising results in preclinical and clinical trials. It has been found to inhibit the activity of several kinases involved in tumor growth and angiogenesis, including Raf-1, B-Raf, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). It has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Propriétés

Nom du produit

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide

Formule moléculaire

C17H18ClN3O2

Poids moléculaire

331.8 g/mol

Nom IUPAC

N-[4-chloro-3-(phenylcarbamoylamino)phenyl]butanamide

InChI

InChI=1S/C17H18ClN3O2/c1-2-6-16(22)19-13-9-10-14(18)15(11-13)21-17(23)20-12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3,(H,19,22)(H2,20,21,23)

Clé InChI

WYTQYFZTPBNNHI-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2

SMILES canonique

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.